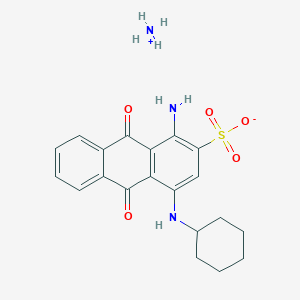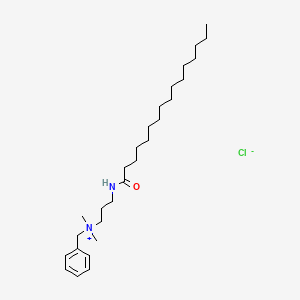
Acetic acid, ((2,3,6,7-tetrahydro-1,3-dimethyl-2,6-dioxo-1H-purin-8-yl)thio)-, hydrazide, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, ((2,3,6,7-tetrahydro-1,3-dimethyl-2,6-dioxo-1H-purin-8-yl)thio)-, hydrazide, monohydrochloride is a complex organic compound with a unique structure It is characterized by the presence of a purine ring system, which is a common structural motif in many biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2,3,6,7-tetrahydro-1,3-dimethyl-2,6-dioxo-1H-purin-8-yl)thio)-, hydrazide, monohydrochloride typically involves multiple steps. The starting materials are often purine derivatives, which undergo a series of chemical transformations to introduce the thio and hydrazide functionalities. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and acetic anhydride. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to maximize yield and minimize impurities. Techniques such as crystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, ((2,3,6,7-tetrahydro-1,3-dimethyl-2,6-dioxo-1H-purin-8-yl)thio)-, hydrazide, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or the hydrazide to an amine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Acetic acid, ((2,3,6,7-tetrahydro-1,3-dimethyl-2,6-dioxo-1H-purin-8-yl)thio)-, hydrazide, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: This compound can be used in studies of enzyme inhibition and protein interactions. Its purine ring system is similar to that of nucleotides, making it useful in biochemical research.
Medicine: Potential applications in drug development, particularly as an inhibitor of specific enzymes or receptors. Its structure allows for modifications that can enhance its pharmacological properties.
Industry: Used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mécanisme D'action
The mechanism of action of acetic acid, ((2,3,6,7-tetrahydro-1,3-dimethyl-2,6-dioxo-1H-purin-8-yl)thio)-, hydrazide, monohydrochloride involves its interaction with specific molecular targets. The purine ring system can bind to enzymes or receptors, inhibiting their activity. The thio and hydrazide groups can form covalent bonds with target molecules, leading to the formation of stable complexes. These interactions can disrupt normal cellular processes, making this compound a potential therapeutic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid, ((2,3,6,7-tetrahydro-1,3-dimethyl-2,6-dioxo-1H-purin-8-yl)thio)-, hydrazide
- Acetic acid, ((2,3,6,7-tetrahydro-1,3-dimethyl-2,6-dioxo-1H-purin-8-yl)thio)-, methyl ester
- Acetic acid, ((2,3,6,7-tetrahydro-1,3-dimethyl-2,6-dioxo-1H-purin-8-yl)thio)-, ethyl ester
Uniqueness
The uniqueness of acetic acid, ((2,3,6,7-tetrahydro-1,3-dimethyl-2,6-dioxo-1H-purin-8-yl)thio)-, hydrazide, monohydrochloride lies in its combination of functional groups. The presence of both thio and hydrazide groups allows for a wide range of chemical transformations and interactions with biological targets. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
130366-25-5 |
|---|---|
Formule moléculaire |
C9H13ClN6O3S |
Poids moléculaire |
320.76 g/mol |
Nom IUPAC |
2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetohydrazide;hydrochloride |
InChI |
InChI=1S/C9H12N6O3S.ClH/c1-14-6-5(7(17)15(2)9(14)18)11-8(12-6)19-3-4(16)13-10;/h3,10H2,1-2H3,(H,11,12)(H,13,16);1H |
Clé InChI |
FLCCWXVXNORWQS-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)SCC(=O)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















